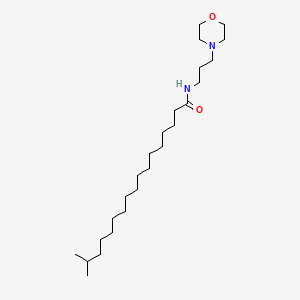

Isostearamidopropyl morpholine

CAS No.: 72300-23-3

Cat. No.: VC3893530

Molecular Formula: C25H50N2O2

Molecular Weight: 410.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72300-23-3 |

|---|---|

| Molecular Formula | C25H50N2O2 |

| Molecular Weight | 410.7 g/mol |

| IUPAC Name | 16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide |

| Standard InChI | InChI=1S/C25H50N2O2/c1-24(2)16-13-11-9-7-5-3-4-6-8-10-12-14-17-25(28)26-18-15-19-27-20-22-29-23-21-27/h24H,3-23H2,1-2H3,(H,26,28) |

| Standard InChI Key | LJWPCXCFOGGBFK-UHFFFAOYSA-N |

| SMILES | CC(C)CCCCCCCCCCCCCCC(=O)NCCCN1CCOCC1 |

| Canonical SMILES | CC(C)CCCCCCCCCCCCCCC(=O)NCCCN1CCOCC1 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of isostearamidopropyl morpholine lactate integrates a branched C18 hydrocarbon chain (isostearic acid) with a morpholine ring (Figure 1). This configuration confers surfactant properties, enabling the compound to reduce surface tension and facilitate even product distribution. Key physicochemical characteristics include:

The presence of unreacted aminopropylmorpholine (0.15%) and isostearic acid (0.2%) as impurities is typical in commercial batches, though nitroso compounds—potential carcinogens—are absent .

Synthesis and Manufacturing

Isostearamidopropyl morpholine lactate is synthesized via a two-step process:

-

Condensation Reaction: Isostearic acid reacts with aminopropylmorpholine to form isostearamidopropyl morpholine, releasing water as a byproduct .

-

Neutralization: The intermediate is neutralized with lactic acid in an aqueous medium, yielding a 25% active solution .

Industrial-scale production prioritizes minimizing residual reactants, with quality control measures ensuring impurity levels remain below 0.2% .

Applications in Cosmetic Formulations

The compound’s antistatic and conditioning properties make it a staple in hair care products. Data from the FDA’s Voluntary Cosmetic Registration Program (VCRP) indicate its use in 283 formulations as of 2015, primarily in:

| Product Category | Concentration Range | Frequency of Use |

|---|---|---|

| Hair Conditioners | 1–5% | High |

| Shampoos | 0.5–2% | Moderate |

| Styling Gels | <1% | Low |

Its efficacy in reducing frizz and enhancing shine is attributed to the hydrophobic isostearic chain, which coats hair strands, while the morpholine group improves compatibility with other formulation ingredients .

Comparative Analysis with Related Surfactants

While isostearamidopropyl morpholine shares functional similarities with other surfactants, its safety profile distinguishes it:

-

Oleamidopropyl Dimethylamine: Higher irritancy potential, limiting use in sensitive formulations .

-

Cetyl Trimethyl Ammonium Chloride: Potent antimicrobial activity but associated with significant ocular toxicity .

Isostearamidopropyl morpholine’s balance of mildness and efficacy positions it favorably in formulations targeting consumers with sensitive skin.

Future Research Directions

Critical areas for further investigation include:

-

Long-Term Dermal Exposure: Chronic toxicity studies for leave-on products.

-

Environmental Impact: Biodegradability and aquatic toxicity profiles.

-

Synergistic Effects: Interactions with common cosmetic preservatives and emulsifiers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume